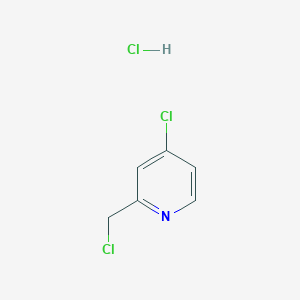

4-Chloro-2-(chloromethyl)pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQIIEIEMVWLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627848 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119396-04-2 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride

This guide provides a comprehensive technical overview of 4-Chloro-2-(chloromethyl)pyridine hydrochloride, a critical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physical data with practical insights into its handling, reactivity, and application, ensuring a robust understanding grounded in scientific principles.

Introduction: A Versatile Bifunctional Building Block

This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure features a pyridine ring substituted with two distinct electrophilic centers: a chlorine atom at the 4-position and a chloromethyl group at the 2-position. This bifunctionality makes it a highly valuable and versatile building block for constructing complex molecular architectures. The hydrochloride salt form enhances its stability and modulates its solubility, rendering it suitable for a variety of reaction conditions. Its most notable application is as a key intermediate in the synthesis of proton pump inhibitors, such as revaprazan.[1] This guide will elucidate the fundamental physical and chemical properties that underpin its synthetic utility and outline the necessary protocols for its safe and effective use.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a reagent's structure is fundamental to predicting its behavior. The arrangement of atoms and functional groups in this compound dictates its reactivity, stability, and physical state.

-

IUPAC Name: 4-chloro-2-(chloromethyl)pyridine;hydrochloride[2]

The molecule's core is a pyridine ring, an aromatic heterocycle whose nitrogen atom influences the electron density of the entire ring system. This, combined with the chloro-substituent at the 4-position, renders the ring electron-deficient. The primary site of reactivity for nucleophilic substitution is the benzylic-like chloride of the chloromethyl group at the 2-position. The hydrochloride salt form involves the protonation of the pyridine nitrogen, which further enhances the electrophilicity of the ring and significantly increases the compound's polarity.

Caption: Structure of this compound.

Section 2: Core Physicochemical Properties

The physical properties of a compound are critical for designing experiments, ensuring safe storage, and developing purification strategies. The data below has been synthesized from multiple sources to provide a reliable profile.

| Property | Value | Source(s) |

| Molecular Weight | 198.48 g/mol | [1][2] |

| Appearance | Typically a clear, light yellow liquid or solid. The hydrochloride salt is expected to be a crystalline solid. | [3] |

| Melting Point | Data not widely published. For comparison, the isomer 4-(Chloromethyl)pyridine hydrochloride melts at 166-173 °C, and 2-(Chloromethyl)pyridine hydrochloride melts at 120-124 °C. | [4][5][6][7] |

| Boiling Point | Not applicable; likely decomposes upon heating. | |

| Solubility | While specific data is scarce, as a hydrochloride salt, it is expected to be soluble in polar solvents such as water, methanol, and DMSO. The related isomer 4-(chloromethyl)pyridine hydrochloride has a water solubility of 750 g/L at 20°C. | [8][9] |

| Stability | Stable under recommended storage conditions. Sensitive to moisture (hygroscopic). | [10] |

In-Depth Analysis of Properties

Melting Point and Isomeric Influence: The lack of a definitive published melting point for this compound is noteworthy. However, by examining its isomers, we can infer the influence of substituent placement on the crystal lattice energy. The significant difference between the melting points of the 2-chloromethyl (120-124 °C) and 4-chloromethyl (166-173 °C) isomers suggests that the position of the functional groups dramatically affects intermolecular forces.[4][5][6][11] It is plausible that the additional chlorine atom at the 4-position in the target compound would further alter these forces, resulting in a unique melting point.

Solubility Profile and Experimental Verification: The hydrochloride salt structure confers high polarity, predicting good solubility in polar protic solvents. This is a critical property for its use in reactions where aqueous or alcoholic media are employed.

Protocol for Solubility Determination: This protocol provides a self-validating method to quantitatively assess the compound's solubility in a given solvent system.

-

Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., 10 mL of deionized water) in a sealed vial at a constant temperature (e.g., 25°C).

-

Equilibration: Agitate the mixture using a magnetic stirrer or shaker for a minimum of 24 hours to ensure the solution reaches saturation equilibrium. The presence of undissolved solid is essential.

-

Separation: Allow the solid to settle, then carefully extract a known volume of the supernatant using a volumetric pipette fitted with a filter (e.g., a 0.45 µm syringe filter) to prevent transfer of solid particles.

-

Quantification: Determine the concentration of the dissolved solid in the supernatant. This can be achieved by evaporating the solvent from the filtered aliquot and weighing the residue, or by a suitable analytical technique such as UV-Vis spectroscopy or HPLC with a calibration curve.

-

Calculation: Express the solubility in g/L or mg/mL.

Stability and Storage Causality: The compound's hygroscopic nature is a direct consequence of the polar hydrochloride salt, which readily attracts and absorbs atmospheric water.[10] Moisture can lead to hydrolysis of the chloromethyl group or other degradation pathways, compromising sample purity.

-

Expert Insight: The recommendation to store at 2–8°C under an inert atmosphere is not merely precautionary.[1] Low temperatures kinetically slow down potential degradation reactions, while the inert atmosphere (e.g., argon or nitrogen) displaces moisture and oxygen, preventing hydrolysis and oxidation. This ensures the reagent's integrity and reactivity are maintained over time.

Section 3: Reactivity and Synthetic Application

The primary utility of this compound lies in its capacity to undergo sequential or selective nucleophilic substitutions. The chloromethyl group is significantly more reactive towards nucleophiles than the chloro-substituent on the aromatic ring, allowing for controlled, stepwise functionalization.

General Protocol for Nucleophilic Substitution: This workflow outlines a typical procedure for reacting the compound with a generic nucleophile (Nu-H), such as an amine or thiol.

-

Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere. This is crucial to prevent side reactions with atmospheric moisture.

-

Reagent Dissolution: Dissolve the nucleophile (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF).

-

Substrate Addition: Cool the solution in an ice bath (0°C). Add a solution of this compound (1.05 equivalents) in the same solvent dropwise over 15-20 minutes to control any exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield the desired substituted pyridine.

Caption: Experimental workflow for a typical nucleophilic substitution.

Section 4: Safety, Handling, and Disposal

Due to its reactive and corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Profile:

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Harmful)[12]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).[12][13]

-

Incompatibilities: Strong oxidizing agents, water/moisture.[10]

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles with a face shield.[4][6]

-

Dispensing: Use a spatula for solids and handle with care to avoid creating dust. If transferring solutions, use a syringe or cannula.

-

Spill Management: In case of a small spill, decontaminate the area with an appropriate absorbent material and dispose of it as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.

-

Disposal: Dispose of all waste containing this compound in a properly labeled hazardous waste container according to local, state, and federal regulations.

Caption: Logical workflow for safe handling procedures.

Conclusion

This compound is a high-value synthetic intermediate whose physical properties are intrinsically linked to its function. Its bifunctional electrophilic nature, governed by its unique substitution pattern, makes it a powerful tool for constructing complex molecules in drug discovery and development. A thorough understanding of its solubility, stability, and reactivity, coupled with rigorous adherence to safety protocols, is essential for leveraging its full potential in the laboratory.

References

- 1. This compound | 119396-04-2 | Benchchem [benchchem.com]

- 2. 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | C6H6Cl3N | CID 22727274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.119396-04-2 BOC Sciences United States [bocscichem.lookchem.com]

- 4. 4-(氯甲基)吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(クロロメチル)ピリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [chemicalbook.com]

- 8. 4-Picolyl chloride hydrochloride | 1822-51-1 [chemnet.com]

- 9. 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 [chemicalbook.com]

- 10. 4-Picolyl chloride hydrochloride(1822-51-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 12. labsolu.ca [labsolu.ca]

- 13. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

Foreword: The Strategic Importance of a Dual-Functional Building Block

An In-depth Technical Guide to 4-Chloro-2-(chloromethyl)pyridine hydrochloride: Synthesis, Reactivity, and Applications

In the landscape of modern synthetic chemistry and drug discovery, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. This compound (CAS No. 119396-04-2) emerges as a preeminent example of a versatile and highly valuable intermediate. This halogenated pyridine derivative is not merely a simple building block; its true utility lies in its dual-functional nature. It possesses two distinct reactive sites: a highly electrophilic chloromethyl group at the 2-position, primed for nucleophilic attack, and a chlorine-substituted pyridine ring, which can participate in various substitution and coupling reactions. This guide offers a comprehensive exploration of this compound, from its fundamental chemical properties and reactivity to its synthesis and critical applications, providing researchers and drug development professionals with a detailed understanding of its utility.

Core Physicochemical & Structural Data

A foundational understanding begins with the compound's key physical and chemical properties. These parameters govern its handling, storage, and behavior in reaction systems.

| Property | Value | Reference |

| CAS Number | 119396-04-2 | [1][2] |

| Molecular Formula | C₆H₆Cl₃N (as HCl salt) | [1][3] |

| Molecular Weight | 198.48 g/mol (198.5 g/mol ) | [1][3] |

| IUPAC Name | 4-chloro-2-(chloromethyl)pyridine;hydrochloride | [3] |

| Appearance | White powder | [4] |

| Melting Point | 198–202°C | [1] |

| Solubility | Soluble in DMSO and Methanol | [5] |

| Storage Conditions | Store under inert atmosphere at 2–8°C | [1] |

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; bg_color="#FFFFFF";

} /dot Caption: Structure of this compound.

The Dual-Reactivity Profile: A Mechanistic Perspective

The synthetic power of this compound stems from its two distinct reactive centers, which can be addressed selectively under different reaction conditions.

Primary Reactivity: The Alkylating Agent

The compound's dominant role is that of a potent alkylating agent, a function driven by the chloromethyl group (-CH₂Cl) at the 2-position.[1] The electron-withdrawing nature of the adjacent pyridine ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to nucleophilic attack. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon atom, displacing the chloride ion in a single, concerted step.[6] This reactivity is fundamental to its use in building more complex molecular architectures.

dot graph "SN2_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} /dot Caption: Generalized SN2 mechanism at the chloromethyl group.

Secondary Reactivity: The Pyridine Core

Beyond its role as an alkylating agent, the pyridine ring itself offers avenues for further functionalization:

-

Aromatic Substitution: The chlorine atom at the 4-position can be replaced via nucleophilic aromatic substitution, although this typically requires more forcing conditions than substitution at the chloromethyl group.

-

Cross-Coupling Reactions: The chloro-substituted pyridine core is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1] This allows for the introduction of aryl, vinyl, or alkyl groups at the 4-position.

-

Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions to generate different derivatives.[1]

This dual reactivity allows for a stepwise, controlled synthesis, where the chloromethyl group can be functionalized first, followed by modification of the pyridine ring.

Synthesis, Purification, and Industrial Considerations

The synthesis of this compound typically involves multi-step chlorination reactions starting from pyridine derivatives.[1]

Common Synthetic Pathway

A prevalent method involves the selective chlorination of a substituted picoline (methylpyridine) precursor. While specific industrial routes are often proprietary, a general pathway can be outlined:

-

Oxidation: Starting with a suitable picoline derivative, an initial oxidation step can be performed.

-

Chlorination of the Ring: Introduction of the chlorine atom at the 4-position.

-

Chloromethylation: Conversion of the methyl group at the 2-position to a chloromethyl group. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][7]

-

Hydrochlorination: The final step involves forming the hydrochloride salt, which enhances stability and improves handling characteristics.

dot graph "Synthesis_Workflow" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Helvetica"]; edge [color="#34A853", arrowhead=vee];

} /dot Caption: Generalized workflow for the synthesis of the target compound.

Industrial-Scale Production and Purification

On an industrial scale, managing the exothermic nature of chlorination reactions is critical. Modern manufacturing often employs continuous flow synthesis systems.[1] These systems offer precise control over reagent addition and temperature, mitigating safety risks and improving yield and purity. In-line analytical techniques like FTIR and GC-MS can be used for real-time monitoring of the reaction progress.[1]

Purification Protocol: The crude product is typically purified via recrystallization. A common and effective protocol involves:

-

Dissolving the crude solid in a minimal amount of a hot solvent mixture, such as ethanol/water (e.g., 3:1 v/v).[1]

-

Allowing the solution to cool slowly to promote the formation of well-defined crystals. Optimal recovery is often achieved at reduced temperatures (e.g., 4°C).[1]

-

Filtering the purified crystals and washing with a small amount of cold solvent.

-

Drying the final product under vacuum to remove residual solvents. This process can yield a product with >98% purity.[1]

Key Applications in Drug Discovery and Chemical Synthesis

This compound is a cornerstone intermediate in the synthesis of a wide range of high-value molecules.

-

Pharmaceuticals: Its most prominent application is as a key intermediate in the synthesis of pharmaceuticals.[1] It is a crucial building block for certain proton pump inhibitors (PPIs), such as revaprazan , used to treat acid-related gastrointestinal disorders.[1] Its structure is also incorporated into novel therapeutic agents targeting various disease pathways.[8][9]

-

Agrochemicals: The pyridine scaffold is prevalent in many pesticides and herbicides. This compound serves as a precursor for new agrochemical entities.[1]

-

Material Science: It is employed in the production of specialized dyes, pigments, and other fine chemicals where a functionalized pyridine moiety is required.[1]

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is paramount for its successful use in synthesis. A combination of analytical techniques is employed for comprehensive quality control.[1]

| Technique | Purpose | Expected Results |

| HPLC | Quantifies purity and detects impurities. | A major peak corresponding to the product with purity typically >97%. |

| ¹H NMR | Confirms structural integrity and proton environment. | Characteristic peaks, including a singlet for the -CH₂Cl protons (typically δ 4.5–5.0 ppm) and signals for the pyridine ring protons.[1] |

| ¹³C NMR | Confirms the carbon framework of the molecule. | Distinct signals for each of the six carbon atoms in the structure. |

| LC-MS | Confirms molecular weight. | A mass-to-charge ratio (m/z) corresponding to the molecular ion [M+H]⁺. |

| Elemental Analysis | Verifies the elemental composition (C, H, N, Cl). | Experimental percentages should align closely with the theoretical values for C₆H₆Cl₃N. |

| Melting Point | Assesses purity. | A sharp melting point range (e.g., 198–202°C) indicates high purity.[1] |

Safety, Handling, and Storage

Proper handling and storage are crucial due to the compound's reactivity and potential hazards.

-

Hazards: The compound is an irritant and may be harmful if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory tract.[10] The chloromethyl group is a known alkylating agent, which necessitates careful handling to avoid exposure.

-

Handling:

-

Storage:

Conclusion: A Strategically Indispensable Reagent

This compound is far more than a simple chemical intermediate. Its dual-functional nature provides a powerful platform for synthetic chemists to construct complex molecules with a high degree of control and efficiency. From its pivotal role in the synthesis of modern pharmaceuticals like revaprazan to its broader applications in agrochemicals and material science, its importance is well-established. A thorough understanding of its reactivity, synthesis, and handling is essential for any researcher aiming to leverage its full synthetic potential.

References

- 1. This compound | 119396-04-2 | Benchchem [benchchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | C6H6Cl3N | CID 22727274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 5. theclinivex.com [theclinivex.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. matrixscientific.com [matrixscientific.com]

An In-Depth Technical Guide to 4-Chloro-2-(chloromethyl)pyridine Hydrochloride: Properties, Synthesis, and Application

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(chloromethyl)pyridine hydrochloride, a critical heterocyclic building block in modern medicinal chemistry and organic synthesis. The document details the compound's core physicochemical properties, with a primary focus on its molecular weight and structure. It further outlines a standard synthetic methodology, offering mechanistic insights into the reaction pathway. A detailed, field-tested protocol for a representative N-alkylation reaction is provided to illustrate its practical application in drug development workflows. This guide is intended to serve as an authoritative resource, grounding its claims in established scientific literature and providing actionable protocols for laboratory professionals.

Core Physicochemical Properties

This compound is a bifunctional reagent valued for its dual reactive sites: a nucleophilic pyridine ring and an electrophilic chloromethyl group. Its hydrochloride salt form enhances stability and improves handling characteristics, particularly solubility in polar solvents.[1] The precise molecular characteristics are fundamental to its use in stoichiometric calculations and analytical characterization.

Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Weight | 198.48 g/mol | [2][3] |

| Molecular Formula | C₆H₆Cl₃N | [2][4] |

| CAS Number | 119396-04-2 | [3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Purity | Typically >97% | [3] |

| Storage Conditions | 2–8°C, under inert atmosphere | [2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines like this compound is a well-established process in organic chemistry, often starting from more common pyridine derivatives. A prevalent method involves the chlorination of a precursor alcohol, which itself can be derived from a corresponding methylpyridine (picoline).

A generalized synthetic pathway often involves the following transformations:

-

N-Oxidation: Activation of the pyridine ring by forming the N-oxide. This step enhances the reactivity of ring-adjacent methyl groups.

-

Rearrangement/Functionalization: Treatment of the N-oxide with an activating agent (e.g., acetic anhydride or phosphoryl chloride) facilitates rearrangement and introduction of a functional group.

-

Chlorination: Conversion of a resulting hydroxymethyl group to the target chloromethyl group using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][7]

The final step, reaction with thionyl chloride, is a robust and high-yielding method for converting primary alcohols to alkyl chlorides. The alcohol's oxygen atom attacks the sulfur of SOCl₂, displacing a chloride ion. The resulting intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts, which drives the reaction to completion. The pyridine nitrogen is subsequently protonated by the generated HCl to form the stable hydrochloride salt.

Caption: Generalized synthetic workflow for this compound.

Application in Drug Development: N-Alkylation Protocol

The primary utility of this compound in drug discovery is as an alkylating agent to introduce the 4-chloropyridin-2-ylmethyl moiety onto nucleophilic scaffolds.[1][8] This is a common strategy for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. N-alkylation of amines, amides, or heterocyclic systems is a frequent application.[9]

What follows is a representative, self-validating protocol for the N-alkylation of a generic primary amine (R-NH₂).

Objective: To synthesize N-(4-chloropyridin-2-ylmethyl)-R-amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine R-NH₂ (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Reaction vessel, magnetic stirrer, nitrogen/argon line

-

TLC plates (silica gel), mobile phase (e.g., 1:1 Ethyl Acetate:Hexanes)

-

Saturated sodium bicarbonate solution, brine, ethyl acetate, anhydrous magnesium sulfate

Step-by-Step Methodology:

-

Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the primary amine (R-NH₂, 1.1 eq) to a flame-dried reaction vessel containing a magnetic stir bar.

-

Causality: An inert atmosphere is critical to prevent the introduction of atmospheric moisture, which could hydrolyze the chloromethyl group or interfere with the base. Using a slight excess of the amine can help drive the reaction to completion.

-

-

Solvent Addition: Add anhydrous DMF or ACN to dissolve the reactants, typically to a concentration of 0.1-0.5 M. Stir for 5 minutes to ensure homogeneity.

-

Causality: Anhydrous polar aprotic solvents like DMF or ACN are chosen for their ability to dissolve the reactants and salts formed during the reaction without participating in the reaction itself.

-

-

Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the base (TEA or DIPEA, 2.5 eq) dropwise over 5-10 minutes.

-

Causality: Two equivalents of base are required: one to deprotonate the hydrochloride salt, liberating the free pyridine base, and a second to neutralize the HCl generated during the nucleophilic substitution. An extra 0.5 equivalent ensures the reaction medium remains basic. Slow, cooled addition is a precaution for potentially exothermic acid-base neutralization.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), spotting the starting material and the reaction mixture. The disappearance of the limiting reagent (the pyridine) and the appearance of a new, typically higher-Rf spot indicates product formation.

-

Causality: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing premature workup or unnecessary reaction time.

-

-

Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution. Extract the aqueous layer twice more with ethyl acetate.

-

Causality: The bicarbonate solution neutralizes any remaining acid and quenches the reaction. Ethyl acetate serves as the extraction solvent for the organic product.

-

-

Purification: Combine the organic layers and wash with brine to remove residual water and DMF. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified via flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).

-

Causality: This standard purification sequence removes inorganic salts, residual solvent, and unreacted starting materials, yielding the pure N-alkylated product.

-

Trustworthiness and Validation

The integrity of any synthesis relies on rigorous characterization of the final product. The identity and purity of the synthesized N-(4-chloropyridin-2-ylmethyl)-R-amine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure, showing the characteristic shifts for the pyridine ring protons and the newly formed methylene bridge.

-

Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the product, matching the calculated value.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound, which should typically exceed 95% for use in biological assays.

By following this protocol, which includes in-process monitoring and terminal analytical validation, researchers can confidently synthesize novel derivatives for drug discovery programs.

References

- 1. 4-(Chloromethyl)pyridine hydrochloride | High-Quality [benchchem.com]

- 2. This compound | 119396-04-2 | Benchchem [benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | C6H6Cl3N | CID 22727274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]

- 6. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 7. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 8. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 9. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

4-Chloro-2-(chloromethyl)pyridine hydrochloride structure elucidation

A. An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride

Part 1: Foundational Understanding & Strategic Approach

Introduction to this compound: Significance and Challenges

This compound is a pivotal chemical intermediate, primarily recognized for its role as a key building block in the synthesis of numerous pharmaceutical compounds. Its molecular architecture is integral to the efficacy and safety of the final active pharmaceutical ingredients (APIs). Consequently, unambiguous confirmation of its structure is a critical quality control step in drug development and manufacturing.

The structure of this compound, while seemingly straightforward, presents nuances that necessitate a multi-faceted analytical approach. The presence of a pyridine ring, two distinct chlorine substituents, and its formulation as a hydrochloride salt all influence the selection and interpretation of analytical data. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, field-tested strategy for the definitive structure elucidation of this important molecule.

The Elucidation Strategy: A Synergistic Analytical Workflow

No single analytical technique can provide a complete and unambiguous structural picture.[1][2] A robust elucidation strategy relies on the convergence of data from multiple, complementary methods.[3] This approach, grounded in the principles of scientific integrity, ensures that the final structural assignment is both accurate and defensible. Our workflow integrates spectroscopic and spectrometric techniques to build a cohesive structural narrative, culminating in the definitive confirmation provided by X-ray crystallography.

Figure 1: A logical workflow for the comprehensive structure elucidation of this compound.

Part 2: Core Analytical Techniques & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environment and Connectivity

-

Expertise & Causality: The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the effect of the chlorine substituents significantly influence the chemical shifts of the aromatic protons.[6] The formation of the hydrochloride salt further deshields the ring protons due to the positive charge on the nitrogen.[7]

-

Expected Signals & Interpretation:

-

Aromatic Region (typically δ 7.5-8.5 ppm): Three distinct signals are expected, corresponding to the three protons on the pyridine ring. Their specific chemical shifts and coupling patterns (ortho, meta, and para couplings) are crucial for determining their relative positions.[8] The proton adjacent to the nitrogen (at C6) will be the most deshielded (highest ppm value).[6]

-

Aliphatic Region (typically δ 4.5-5.5 ppm): A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group is anticipated. Its integration value relative to the aromatic protons (a 2:3 ratio) confirms the stoichiometry of these groups.

-

¹³C NMR Spectroscopy: The Carbon Framework

-

Expertise & Causality: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.[6] The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

-

Expected Signals & Interpretation:

-

Aromatic Region (typically δ 120-155 ppm): Five distinct signals are expected for the five carbons of the pyridine ring. The carbons directly attached to the nitrogen and chlorine atoms will have their resonances shifted to characteristic frequencies.

-

Aliphatic Region (typically δ 40-50 ppm): A single signal corresponding to the carbon of the chloromethyl group is expected.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as chemical shifts can be solvent-dependent.[6]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra. Ensure the instrument is properly shimmed to obtain high-resolution data.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum. If necessary, 2D NMR experiments like COSY (Correlation Spectroscopy) can be performed to definitively establish proton-proton connectivities.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known internal standard (e.g., tetramethylsilane - TMS) or the residual solvent peak.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide strong evidence for its elemental composition.[1]

-

Expertise & Causality: For a molecule like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal, as it minimizes fragmentation and typically produces an abundant molecular ion. The presence of two chlorine atoms in the molecule is a key structural feature that can be confirmed by the isotopic pattern in the mass spectrum.[9][10]

-

Expected Data & Interpretation:

-

Molecular Ion Peak: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule, [M+H]⁺.

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[11] For a molecule containing two chlorine atoms, this will result in a characteristic cluster of peaks for the molecular ion:

-

An M peak (containing two ³⁵Cl atoms).

-

An M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom).

-

An M+4 peak (containing two ³⁷Cl atoms). The relative intensities of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[9]

-

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode. A high-resolution scan will provide an accurate mass of the molecular ion, which can be used to confirm the molecular formula.

-

Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the number of chlorine atoms. Use the accurate mass measurement to calculate the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[12]

-

Expertise & Causality: The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule. The frequency of these vibrations is characteristic of the type of bond and the atoms involved. For this compound, we expect to see characteristic absorptions for the aromatic ring and the C-Cl bonds.[13]

-

Expected Absorptions & Interpretation:

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic pyridine ring.[14][15]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring. The quaternization of the nitrogen to form the hydrochloride salt can cause shifts in these bands.[12]

-

~800-600 cm⁻¹: C-Cl stretching vibrations. The presence of absorptions in this region is indicative of the chloro-substituents.

-

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using the neat solid sample with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.

Summary of Spectroscopic and Spectrometric Data

| Technique | Expected Key Features | Structural Information Provided |

| ¹H NMR | 3 aromatic signals, 1 aliphatic singlet (integration 3:2) | Proton environment, connectivity, and stoichiometry |

| ¹³C NMR | 5 aromatic carbon signals, 1 aliphatic carbon signal | Carbon skeleton of the molecule |

| Mass Spec. | Correct molecular weight, M, M+2, M+4 peaks (9:6:1 ratio) | Molecular formula, confirmation of two Cl atoms |

| IR Spec. | Aromatic C-H, C=C/C=N, and C-Cl stretching bands | Presence of key functional groups |

Part 3: Definitive Structure Confirmation

Single-Crystal X-ray Crystallography: The Gold Standard

While the combination of spectroscopic methods provides compelling evidence, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure.[16][17] This technique is particularly valuable for resolving any ambiguities that may arise from spectroscopic data alone.[18][19]

-

Expertise & Causality: X-ray crystallography works by diffracting X-rays off the ordered array of molecules in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.

-

Data Output & Interpretation: The output of a successful X-ray crystallography experiment is a complete structural model that includes:

-

Unambiguous atom connectivity.

-

Precise bond lengths and angles.

-

The three-dimensional arrangement of the molecule in the solid state.

-

Information on intermolecular interactions, such as hydrogen bonding.

-

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. High-quality single crystals can be grown by techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent combinations (e.g., ethanol, methanol, acetonitrile, water) may need to be screened.

-

Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a large number of diffraction images are collected.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to obtain an initial model, which is subsequently refined to best fit the experimental data.

Part 4: Synthesis of Data and Final Conclusion

By adhering to this rigorous, multi-technique approach, researchers can confidently and definitively establish the structure of this compound, ensuring the integrity of their research and the quality of the materials used in drug development.

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. jchps.com [jchps.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. excillum.com [excillum.com]

- 17. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 18. researchgate.net [researchgate.net]

- 19. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-(chloromethyl)pyridine hydrochloride reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This compound is a bifunctional heterocyclic compound of significant interest in synthetic chemistry. Its utility as a versatile building block stems from the differential reactivity of its two electrophilic centers: a highly reactive chloromethyl group at the 2-position and a more inert chloro-substituted aromatic ring at the 4-position. This guide provides a comprehensive analysis of the compound's reactivity profile, offering mechanistic insights, field-proven experimental protocols, and safety considerations to guide researchers in its effective application.

Introduction and Physicochemical Profile

This compound is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its value lies in the strategic placement of two distinct chlorine substituents, which allows for selective and sequential functionalization. Understanding the nuanced reactivity of each site is paramount for designing successful synthetic strategies.

Physicochemical Data

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆Cl₂N · HCl | [1][2] |

| Molecular Weight | 198.48 g/mol | [1][2] |

| CAS Number | 119396-04-2 | [1][2] |

| Appearance | White to off-white or yellow crystalline powder | [3] |

| Melting Point | 198–202°C | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | [3] |

The Core Reactivity Paradigm: A Tale of Two Electrophiles

The synthetic utility of this compound is defined by the presence of two electrophilic carbon centers. The reactivity of these sites is not equivalent, a fact that can be exploited for selective chemical modification.

-

C2-Chloromethyl Group: The carbon of the chloromethyl group (-CH₂Cl) at the 2-position is analogous to a benzylic carbon. The electron-withdrawing nature of the adjacent pyridine ring significantly enhances its electrophilicity, making it highly susceptible to nucleophilic attack. This position is the primary site of reactivity.[1][3]

-

C4-Chloro Group: The carbon atom at the 4-position of the pyridine ring is part of an aromatic system. The chlorine atom attached to it is significantly less reactive towards traditional nucleophilic aromatic substitution (SNAr) due to the electronics of the pyridine ring. Its functionalization typically requires more specialized conditions, such as metal-catalyzed cross-coupling reactions.[4]

The hydrochloride salt form further influences reactivity. The protonated pyridine ring is even more electron-deficient, which can further deactivate the ring towards SNAr while potentially enhancing the electrophilicity of the chloromethyl carbon.[5] For most reactions at the chloromethyl group, a base is required to neutralize the salt and free the nucleophile.

Caption: Differential reactivity sites in the core structure.

Primary Reactivity: Nucleophilic Substitution at the 2-(Chloromethyl) Group

The predominant reaction pathway for this molecule is nucleophilic substitution at the chloromethyl group. This transformation typically proceeds via a bimolecular (Sₙ2) mechanism, involving a backside attack by the nucleophile and inversion of configuration at the carbon center.[3]

Caption: Generalized Sₙ2 mechanism at the chloromethyl position.

Reactions with N-Nucleophiles

Primary and secondary amines readily react to form the corresponding 2-(aminomethyl)pyridine derivatives. These products are often precursors for ligands or biologically active molecules.

Causality Behind Experimental Choices:

-

Base: At least two equivalents of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) are typically required. The first equivalent neutralizes the hydrochloride salt, and the second neutralizes the HCl generated during the substitution reaction.

-

Solvent: Polar aprotic solvents like acetonitrile (ACN) or DMF are preferred as they solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity.[5]

Experimental Protocol: Synthesis of N-Benzyl-1-(4-chloro-2-pyridyl)methanamine

-

To a stirred solution of benzylamine (1.1 eq) and potassium carbonate (2.2 eq) in acetonitrile (0.5 M), add this compound (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at 40-50 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactions with S-Nucleophiles

Thiols and their corresponding thiolates are excellent, "soft" nucleophiles that react cleanly and efficiently at the chloromethyl position to yield thioethers.[6]

Causality Behind Experimental Choices:

-

Base: A base like potassium carbonate or sodium ethoxide is used to deprotonate the thiol, generating the more potent thiolate nucleophile.

-

Temperature: These reactions are often rapid and can typically be run at or slightly above room temperature.

Experimental Protocol: Synthesis of 4-Chloro-2-[(phenylthio)methyl]pyridine

-

To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.[6]

-

After stirring for 15 minutes to ensure thiolate formation, add a solution of this compound (1.0 eq) in DMF.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Secondary Reactivity: Functionalization at the 4-Chloro Position

While direct nucleophilic substitution at the C4 position is challenging, this site can be effectively modified using modern organometallic cross-coupling techniques. These methods dramatically expand the synthetic utility of the scaffold, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the C4-Cl with an organoboron reagent (e.g., a boronic acid or ester).

Causality Behind Experimental Choices:

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is essential. The choice of ligand (e.g., PPh₃, dppf) is critical and often requires screening to optimize the reaction.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.

Caption: General workflow for a Suzuki cross-coupling reaction.

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling in a controlled laboratory environment.

-

Hazard Profile: Causes severe skin burns and eye damage.[7] It is also harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[7][8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[7][9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10] The compound should be stored under an inert gas and protected from moisture.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.[11]

Conclusion

The reactivity profile of this compound is characterized by a pronounced dichotomy. The chloromethyl group at the 2-position serves as a highly reactive electrophilic handle, readily undergoing Sₙ2 reactions with a wide variety of nucleophiles. In contrast, the chloro substituent at the 4-position is relatively inert to direct substitution but is amenable to functionalization via metal-catalyzed cross-coupling reactions. This dual-reactivity allows for a modular and strategic approach to the synthesis of complex pyridine derivatives, solidifying its role as a valuable building block for the pharmaceutical and agrochemical industries.

References

- 1. This compound | 119396-04-2 | Benchchem [benchchem.com]

- 2. 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | C6H6Cl3N | CID 22727274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. aksci.com [aksci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2-(chloromethyl)pyridine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-Chloro-2-(chloromethyl)pyridine hydrochloride, a bifunctional electrophile with significant applications in synthetic chemistry and drug discovery. As a halogenated pyridine derivative, its reactivity is governed by two distinct electrophilic sites: a benzylic-like chloride at the 2-position's chloromethyl group and an activated aromatic chloride at the 4-position. This guide elucidates the fundamental chemical reactivity of the molecule, explores its putative metabolic pathways, identifies potential biological targets, and outlines detailed experimental protocols for researchers investigating its bioactivity. By synthesizing established principles of chemical reactivity with toxicological data from structurally related compounds, this document offers a robust framework for understanding and predicting the molecular behavior of this compound in biological systems.

Introduction: The Chemical and Biological Significance of a Bifunctional Pyridine

This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two reactive centers: the chloromethyl group at the 2-position and a chlorine substituent on the pyridine ring at the 4-position. The chloromethyl group, in particular, renders the molecule an alkylating agent, capable of forming covalent bonds with nucleophilic biomolecules.[1] This reactivity is central to its biological effects and is the primary focus of this guide.

Understanding the precise mechanism of action of this compound is critical for several reasons. For drug development professionals, it informs the design of novel therapeutics by providing a scaffold that can be tailored for specific targets. For toxicologists and safety scientists, a mechanistic understanding is paramount for assessing its potential for genotoxicity and carcinogenicity. This guide will deconstruct the molecular behavior of this compound, from its intrinsic chemical properties to its interactions within a complex biological milieu.

Chemical Reactivity and Electrophilic Nature

The primary driver of the biological activity of this compound is its electrophilicity. The molecule possesses two sites susceptible to nucleophilic attack: the carbon of the chloromethyl group and the carbon atom at the 4-position of the pyridine ring.

The Highly Reactive Chloromethyl Group: A Benzylic Halide Analogue

The chloromethyl group at the 2-position is structurally analogous to a benzylic halide. This structural feature is key to its high reactivity in nucleophilic substitution reactions. Benzylic halides are known to react via both SN1 and SN2 mechanisms, and the operative pathway for this compound will be dependent on the nature of the nucleophile, the solvent, and the stability of the resulting carbocation.

-

SN2 Pathway: In the presence of strong, unhindered nucleophiles, a bimolecular (SN2) mechanism is likely to predominate. This involves a backside attack on the carbon of the chloromethyl group, leading to a concerted displacement of the chloride ion.

-

SN1 Pathway: The pyridine ring can stabilize a positive charge at the adjacent methylene carbon through resonance. This stabilization of the potential carbocation intermediate suggests that an SN1 pathway is also plausible, particularly with weaker nucleophiles or in polar, protic solvents.

The dual SN1/SN2 reactivity of the chloromethyl group makes it a potent alkylating agent for a wide range of biological nucleophiles.

Aromatic Substitution at the 4-Position

The chlorine atom at the 4-position of the pyridine ring is also susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by strong nucleophiles. While generally less reactive than the chloromethyl group, under specific conditions, this site can also participate in covalent bond formation.

Metabolic Pathways: Activation and Detoxification

Phase I Metabolism: The Role of Cytochrome P450

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism for a vast array of xenobiotics.[2][3] For this compound, CYP-mediated oxidation is a probable metabolic route. Potential reactions include:

-

Hydroxylation of the Pyridine Ring: This would introduce a hydroxyl group onto the pyridine ring, increasing its polarity and facilitating subsequent Phase II conjugation.

-

Oxidation of the Chloromethyl Group: While less common, oxidation to an aldehyde or carboxylic acid is a possibility.

The specific CYP isoforms involved in the metabolism of halogenated pyridines can vary, but CYP2D6 and CYP3A4 are known to metabolize a wide range of pyridine-containing drugs.[4]

Phase II Metabolism: Conjugation and Excretion

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules, rendering them more water-soluble for excretion. A key Phase II pathway for electrophilic compounds is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).

The electrophilic carbon of the chloromethyl group is a prime target for nucleophilic attack by the thiol group of glutathione. This reaction would form a stable, water-soluble conjugate that can be further processed and eliminated from the body. This GSH conjugation represents a critical detoxification pathway.

Interaction with Biological Targets: The Molecular Basis of Toxicity and Activity

As an alkylating agent, this compound can react with a variety of nucleophilic sites on essential biomolecules, including DNA and proteins. These interactions are the molecular basis for both its potential therapeutic effects and its toxicity.

DNA Adduct Formation: A Key Genotoxic Mechanism

The nucleophilic centers in DNA, particularly the N7 position of guanine and the N3 position of adenine, are susceptible to alkylation. The formation of DNA adducts can have profound biological consequences, including:

-

Disruption of DNA Replication and Transcription: The presence of a bulky adduct on a DNA base can stall the cellular machinery responsible for reading the genetic code.

-

Induction of Mutations: If not repaired, DNA adducts can lead to mispairing of bases during DNA replication, resulting in permanent mutations.

The potential for DNA adduct formation is a significant concern for compounds with alkylating activity. National Toxicology Program (NTP) bioassays on the closely related isomers, 2-(chloromethyl)pyridine hydrochloride and 3-(chloromethyl)pyridine hydrochloride, provide valuable insights. While the 2-chloro isomer showed no evidence of carcinogenicity in rats and mice, the 3-chloro isomer was found to be carcinogenic in male rats and mice of both sexes, causing tumors in the forestomach.[5][6][7][8] This highlights the critical role of isomeric structure in determining carcinogenic potential and underscores the importance of assessing the genotoxicity of this compound.

Protein Alkylation: A Broad Spectrum of Cellular Effects

Proteins contain numerous nucleophilic amino acid residues, including cysteine (thiol group), histidine (imidazole ring), and lysine (epsilon-amino group), that can be alkylated by electrophiles. The consequences of protein alkylation are diverse and depend on the specific protein and the site of modification:

-

Enzyme Inhibition: Alkylation of an amino acid in the active site of an enzyme can lead to irreversible inhibition of its catalytic activity.

-

Disruption of Protein Structure and Function: Modification of key residues can alter protein conformation, leading to loss of function or aggregation.

-

Induction of Cellular Stress Responses: The accumulation of damaged proteins can trigger cellular stress pathways, such as the unfolded protein response.

Experimental Workflows for Mechanistic Investigation

A thorough investigation of the mechanism of action of this compound requires a multi-faceted experimental approach. The following sections outline key experimental protocols that can be adapted for this purpose.

In Vitro Alkylation Assays

To quantify the alkylating potential of the compound, in vitro assays using model nucleophiles can be employed.

Protocol 1: Reaction with Glutathione and Kinetic Analysis

-

Materials: this compound, reduced glutathione (GSH), phosphate-buffered saline (PBS), UV-Vis spectrophotometer.

-

Procedure: a. Prepare stock solutions of the test compound and GSH in a suitable solvent (e.g., DMSO, water). b. In a quartz cuvette, mix a known concentration of GSH in PBS with a molar excess of the test compound. c. Monitor the reaction over time by measuring the decrease in GSH concentration using a spectrophotometer and a GSH-specific colorimetric reagent (e.g., Ellman's reagent). d. Determine the reaction kinetics by plotting the change in GSH concentration over time.

Identification of DNA and Protein Adducts by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the products of reactions between electrophiles and biomolecules.

Protocol 2: In Vitro DNA Adduction and LC-MS/MS Analysis

-

Materials: Calf thymus DNA, this compound, PBS, enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase), LC-MS/MS system.

-

Procedure: a. Incubate calf thymus DNA with the test compound in PBS at 37°C for a defined period. b. Remove unreacted compound by ethanol precipitation of the DNA. c. Enzymatically digest the DNA to individual nucleosides. d. Analyze the digest by LC-MS/MS, searching for the expected mass-to-charge ratio of the adducted nucleosides (e.g., deoxyguanosine + C6H5ClN). e. Characterize the structure of any identified adducts using tandem mass spectrometry (MS/MS).

Cellular Assays for Biological Effects

Cell-based assays are essential for understanding the biological consequences of exposure to the compound.

Protocol 3: Apoptosis Assay by Flow Cytometry

-

Materials: A suitable human cell line (e.g., HeLa, HepG2), cell culture medium, this compound, Annexin V-FITC apoptosis detection kit, flow cytometer.

-

Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Treat the cells with a range of concentrations of the test compound for 24-48 hours. c. Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. d. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

-

Materials: As in Protocol 3, plus a DNA staining dye (e.g., propidium iodide with RNase A).

-

Procedure: a. Treat cells as described in Protocol 3. b. Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye. c. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table provides relevant data for the closely related and well-studied 2-(chloromethyl)pyridine hydrochloride, which serves as a valuable reference point.

| Parameter | Value | Species/System | Reference |

| Carcinogenicity | No Evidence | Fischer 344 Rats | [5][6] |

| No Evidence | B6C3F1 Mice | [5][6] | |

| Acute Oral Toxicity (LD50) | 316 mg/kg | Mouse | |

| Genotoxicity (Ames Test) | Negative | S. typhimurium | [9] |

| Genotoxicity (in vivo) | Negative (Micronucleus Test) | Mouse | [9] |

Conclusion: A Call for Further Investigation

This compound is a potent bifunctional electrophile with a mechanism of action centered around its alkylating capabilities. The high reactivity of its chloromethyl group, analogous to a benzylic halide, makes it a likely candidate for covalent modification of biological nucleophiles such as DNA and proteins. While its precise metabolic fate and the full spectrum of its biological targets remain to be elucidated, the toxicological data from its structural isomers suggest that a thorough investigation of its genotoxic potential is warranted.

The experimental workflows outlined in this guide provide a clear path for researchers to unravel the intricate details of its mechanism of action. By combining in vitro reactivity studies, advanced mass spectrometry for adduct identification, and a suite of cell-based assays, a comprehensive understanding of how this molecule exerts its biological effects can be achieved. Such knowledge is indispensable for the rational design of new chemical entities and for ensuring the safety of this important synthetic building block.

References

- 1. This compound | 119396-04-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Insights into drug metabolism by cytochromes P450 from modelling studies of CYP2D6-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NTP Technical Reports Index [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Abstract for TR-95 [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. 2-Chloromethylpyridine hydrochloride (6959-47-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-(chloromethyl)pyridine Hydrochloride as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(chloromethyl)pyridine hydrochloride is a bifunctional heterocyclic compound of significant utility in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyridine ring substituted with a chlorine atom at the 4-position and a highly reactive chloromethyl group at the 2-position, makes it a versatile building block for introducing the 4-chloropyridin-2-yl)methyl moiety into a diverse range of molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, reactivity profile, and core application as an alkylating agent. It details reaction mechanisms, provides actionable experimental protocols, and discusses its role in the synthesis of bioactive compounds, supported by key examples and safety protocols.

Introduction: A Versatile Heterocyclic Building Block

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[2][3] The unique electronic properties of the pyridine ring, combined with the strategic placement of reactive functional groups, allow for the synthesis of complex molecules with tailored biological activities.[2] this compound (Molecular Formula: C₆H₆Cl₃N) serves as a key intermediate in this field.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base.[4] Its primary utility lies in its capacity as an electrophile in nucleophilic substitution reactions, where the chloromethyl group acts as a potent alkylating moiety.[1] This reactivity is harnessed by chemists to construct carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are critical linkages in many drug candidates. A notable application includes its use as a key intermediate in the synthesis of proton pump inhibitors like revaprazan.[1]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the molecule's properties is crucial for its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 119396-04-2 | [1] |

| Molecular Formula | C₆H₆Cl₃N | [1][5] |

| Molecular Weight | 198.48 g/mol | [1][5] |

| Appearance | White to off-white powder/solid | |

| Melting Point | Data not consistently available; related compounds vary significantly. | |

| Solubility | Soluble in polar solvents like DMF, DMSO. | [6][7] |

| Storage | 2–8°C under inert atmosphere. | [1] |

Core Reactivity: The molecule possesses two electrophilic centers: the carbon of the chloromethyl group (-CH₂Cl) at the 2-position and the carbon atom at the 4-position of the pyridine ring.

-

Alkylation at the Chloromethyl Group: The primary and most exploited mode of reactivity is the S(_N)2 (bimolecular nucleophilic substitution) reaction at the benzylic-like chloromethyl group.[7] This group is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent pyridine ring and the stability of the departing chloride ion. This makes it an excellent electrophile for a wide range of nucleophiles.

-

Substitution at the 4-Position: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (S(_N)Ar).[7][8] However, this reaction generally requires harsher conditions (higher temperatures, stronger nucleophiles) compared to the S(_N)2 reaction at the chloromethyl position.[7] This differential reactivity allows for selective functionalization. By carefully controlling reaction conditions, chemists can favor alkylation at the -CH₂Cl group while leaving the 4-chloro substituent intact for subsequent transformations, such as cross-coupling reactions.[1]

The Mechanism of Alkylation: An S(_N)2 Pathway

The role of this compound as an alkylating agent is fundamentally governed by the S(_N)2 mechanism.[7] In this process, a nucleophile directly attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.

Key Factors Influencing the Reaction:

-

Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, amines) will react more readily than weaker ones (e.g., alcohols, water).

-

Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol), generating a more potent anionic nucleophile. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) or milder bases like potassium carbonate (K₂CO₃) are common. The base choice can influence the conformation of complex products.[6]

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they can solvate the cation of the base but do not interfere with the nucleophile, thus accelerating the S(_N)2 reaction rate.

-

Temperature: Most alkylations with this reagent proceed efficiently at room temperature, although gentle heating may be required for less reactive nucleophiles.

Caption: General S(_N)2 alkylation mechanism.

Experimental Protocols and Methodologies

The following protocols are representative examples based on analogous systems and established chemical principles for performing nucleophilic substitution.[7] Researchers must adapt these to their specific substrates and perform appropriate reaction monitoring (e.g., by TLC or LC-MS).

Protocol 4.1: General Procedure for N-Alkylation of an Amine

This protocol describes the reaction with a primary or secondary amine to form a substituted aminomethylpyridine derivative.

-

Materials:

-

This compound (1.0 eq)

-

Amine substrate (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

-

Procedure:

-

To a stirred solution of the amine substrate (1.1 eq) in anhydrous DMF (0.5 M), add the base (K₂CO₃ or Et₃N, 2.5 eq).

-

Add this compound (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Protocol 4.2: General Procedure for O-Alkylation of a Phenol

This method is used to form an ether linkage, a common motif in drug molecules.

-

Materials:

-

This compound (1.0 eq)

-

Phenol substrate (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C and add a solution of the phenol substrate (1.0 eq) in DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

-

Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

-

Stir at room temperature for 6-18 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of ice-cold water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and filter.

-

Concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product via silica gel column chromatography.

-

Caption: A typical experimental workflow.

Applications in Drug Discovery